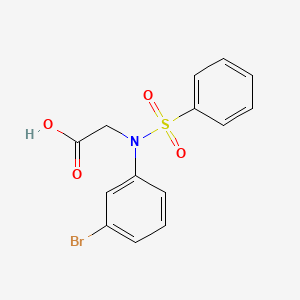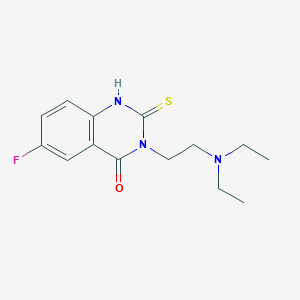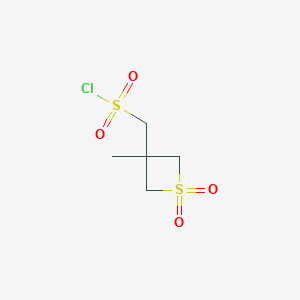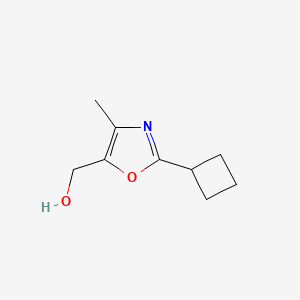
N-(3-bromophenyl)-N-(phenylsulfonyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-N-(phenylsulfonyl)glycine (BPG) is a chemical compound that has attracted attention due to its potential use in scientific research. BPG is a glycine derivative that has been synthesized and studied for its various biochemical and physiological effects. In
Mécanisme D'action
N-(3-bromophenyl)-N-(phenylsulfonyl)glycine inhibits EAAT2 by binding to its substrate-binding site. This leads to a decrease in glutamate uptake by astrocytes, resulting in increased extracellular glutamate levels. The increased glutamate levels can have both beneficial and detrimental effects on neuronal function, depending on the context. N-(3-bromophenyl)-N-(phenylsulfonyl)glycine has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-N-(phenylsulfonyl)glycine has been shown to have various biochemical and physiological effects. In addition to its inhibition of EAAT2 and induction of apoptosis, N-(3-bromophenyl)-N-(phenylsulfonyl)glycine has been shown to modulate the activity of ion channels, including the NMDA receptor and the GABA receptor. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-bromophenyl)-N-(phenylsulfonyl)glycine has several advantages for lab experiments. It is a selective inhibitor of EAAT2, which allows for the study of the specific role of this transporter in various neurological disorders. N-(3-bromophenyl)-N-(phenylsulfonyl)glycine is also relatively stable and easy to synthesize. However, there are some limitations to the use of N-(3-bromophenyl)-N-(phenylsulfonyl)glycine in lab experiments. It has low solubility in aqueous solutions, which can limit its bioavailability. N-(3-bromophenyl)-N-(phenylsulfonyl)glycine also has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of N-(3-bromophenyl)-N-(phenylsulfonyl)glycine. One direction is the development of more potent and selective inhibitors of EAAT2. Another direction is the investigation of the role of N-(3-bromophenyl)-N-(phenylsulfonyl)glycine in other neurological disorders, such as multiple sclerosis and traumatic brain injury. N-(3-bromophenyl)-N-(phenylsulfonyl)glycine's potential as a cancer therapy also warrants further investigation. Additionally, the development of more stable and bioavailable forms of N-(3-bromophenyl)-N-(phenylsulfonyl)glycine could expand its use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, N-(3-bromophenyl)-N-(phenylsulfonyl)glycine is a promising chemical compound that has been studied for its potential use in scientific research. Its selective inhibition of EAAT2 and induction of apoptosis in cancer cells make it a valuable tool for the study of neurological disorders and cancer therapy. Further research is needed to fully understand the biochemical and physiological effects of N-(3-bromophenyl)-N-(phenylsulfonyl)glycine and its potential clinical applications.
Méthodes De Synthèse
The synthesis of N-(3-bromophenyl)-N-(phenylsulfonyl)glycine involves the reaction of 3-bromobenzeneboronic acid and phenylsulfonyl chloride with glycine in the presence of a catalyst. The reaction yields N-(3-bromophenyl)-N-(phenylsulfonyl)glycine as a white crystalline solid. The synthesis method has been optimized to produce high yields and purity of N-(3-bromophenyl)-N-(phenylsulfonyl)glycine.
Applications De Recherche Scientifique
N-(3-bromophenyl)-N-(phenylsulfonyl)glycine has been used in scientific research as an inhibitor of glutamate transporters. Glutamate is a neurotransmitter that plays a critical role in neuronal communication. The transporters that regulate glutamate levels in the brain are important targets for drug development. N-(3-bromophenyl)-N-(phenylsulfonyl)glycine has been shown to selectively inhibit the glutamate transporter EAAT2, which is primarily expressed in astrocytes. EAAT2 inhibition has been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. N-(3-bromophenyl)-N-(phenylsulfonyl)glycine has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c15-11-5-4-6-12(9-11)16(10-14(17)18)21(19,20)13-7-2-1-3-8-13/h1-9H,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFIDMHABTUZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-N-(phenylsulfonyl)glycine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-chloropyrazol-1-yl)propanamide;hydrochloride](/img/structure/B2830930.png)
![N-[[2-(Methanesulfonamido)cyclopentyl]methyl]but-2-ynamide](/img/structure/B2830931.png)
![{1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride](/img/structure/B2830932.png)

![4-[6-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2830936.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2830937.png)




![(2-Methoxyphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2830944.png)
![2-(4-chlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2830945.png)
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2830951.png)
![(Z)-4-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2830952.png)